molecular formula C10H7F3O3 B1325266 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid CAS No. 898765-87-2

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid

Cat. No.: B1325266
CAS No.: 898765-87-2
M. Wt: 232.16 g/mol
InChI Key: KPDWQVIJKURPCD-UHFFFAOYSA-N
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Description

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is a chemical compound with the CAS Number: 898765-87-2. It has a molecular weight of 232.16 and its IUPAC name is 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid . The compound is a white solid .


Synthesis Analysis

The synthesis of related compounds such as Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate involves multiple stages. The first stage involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours. The second stage involves the reaction of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours. The final stage involves further reaction in acetonitrile at 30℃ for 26 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16). This code provides a specific representation of the molecular structure of the compound .


Physical and Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 232.16 . The compound’s IUPAC name is 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid .

Scientific Research Applications

Synthesis and Derivatization

4-Oxobutenoic acids, which include 4-oxo-4-(3,4,5-trifluorophenyl)butyric acid, are recognized for their biological activity and as versatile intermediates in chemical synthesis. A study by Uguen et al. (2021) developed microwave-assisted aldol-condensation methods for synthesizing 4-oxo-2-butenoic acid. This method provides a broad range of substrates and adapts to different methylketone substituents, making it a vital process in producing such compounds (Uguen et al., 2021).

Optical Gating of Synthetic Ion Channels

Ali et al. (2012) utilized a derivative of this compound in the optical gating of nanofluidic devices. These devices, based on synthetic ion channels, can be exploited for controlled release, sensing, and information processing, showcasing the application of this compound in advanced material science (Ali et al., 2012).

Biological Activity and Heterocyclic Compound Synthesis

A study by Sayed et al. (2003) explored the use of a similar compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, in the creation of new heterocyclic compounds with potential biological activities. These compounds showed antimicrobial and antifungal properties, indicating the relevance of similar 4-oxo-butyric acids in pharmaceutical research (Sayed et al., 2003).

Anti-HCV Evaluations

Ismail et al. (2013) conducted a study on derivatives of 4-oxo-butyric acid for their potential in treating Hepatitis C virus (HCV) infections. The research highlighted the synthesis and biological evaluation of these compounds, emphasizing their relevance in antiviral therapy (Ismail et al., 2013).

Properties

IUPAC Name

4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDWQVIJKURPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645311
Record name 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-87-2
Record name 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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